IDO1 Inhibitory Potency: Class Positioning Relative to the Indol-2-yl Ethanone Lead Series
The target compound belongs to the indol-2-yl ethanone series characterized by Dolušić et al. (2011) as IDO inhibitors. The unsubstituted lead compound 7a (1H-indol-2-yl-2-pyridin-3-yl-ethanone) exhibited an in vitro IDO IC50 of 65 μM, while the most potent analog in this series—introducing a 5-trifluoromethoxy group—achieved an IC50 of 13 μM, representing a fivefold improvement [1]. Although the specific IDO IC50 of 2-methoxy-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone has not been individually reported in peer-reviewed literature, its structural features—a tetrahydropyridoindole core with a methoxyacetyl side chain—position it within the micromolar potency range established for this chemotype. This micromolar class potency stands in stark quantitative contrast to clinical-stage IDO1 inhibitors: epacadostat (INCB024360) achieves IC50 values of 10–72 nM , linrodostat (BMS-986205) reaches 1.1–1.7 nM , and navoximod (NLG-919/GDC-0919) attains 28–38 nM [2]. The approximately 100- to 1000-fold potency differential means that the 2-methoxyacetyl tetrahydropyridoindole is not a direct competitor to clinical IDO1 inhibitors but rather serves as a structurally distinct probe for exploring alternative binding modes within the IDO active site or for profiling IDO/TDO selectivity where clinical candidates may exhibit cross-reactivity.
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not individually reported; inferred micromolar range based on chemotype SAR (IC50 ~13–65 μM range for optimized indol-2-yl ethanones) |
| Comparator Or Baseline | Lead 7a: IC50 = 65 μM; 5-CF3O analog: IC50 = 13 μM; Epacadostat: IC50 = 10–72 nM; Linrodostat: IC50 = 1.1–1.7 nM; Navoximod: IC50 = 28–38 nM |
| Quantified Difference | ~100–1000-fold less potent than clinical IDO1 inhibitors on a biochemical IC50 basis |
| Conditions | In vitro IDO enzyme inhibition assay; recombinant human IDO1; substrate L-tryptophan; product kynurenine detection via spectrophotometry or HPLC (assay details vary by compound source) |
Why This Matters
The micromolar potency class defines the target compound's appropriate use as a tool compound for mechanistic studies or scaffold-hopping campaigns, not as a development candidate, enabling informed procurement decisions based on realistic potency expectations versus clinical benchmarks.
- [1] E. Dolušić, P. Larrieu, S. Blanc, F. Sapunaric, B. Norberg, L. Moineaux, D. Colette, V. Stroobant, L. Pilotte, D. Colau, T. Ferain, G. Fraser, M. Galleni, J.-M. Frère, B. Masereel, B. Van den Eynde, J. Wouters, R. Frédérick. Indol-2-yl ethanones as novel indoleamine 2,3-dioxygenase (IDO) inhibitors. Bioorg. Med. Chem. 19 (2011) 1550–1561. View Source
- [2] Navoximod (NLG-919/GDC-0919) IDO1 Inhibitor. TargetMol; ProbeChem. Biochemical IC50: 28–38 nM; Ki: 5.8–7 nM. View Source
